molecular formula C19H15N3O2S B5818019 4-methoxy-N-[2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide

4-methoxy-N-[2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide

Cat. No.: B5818019
M. Wt: 349.4 g/mol
InChI Key: VYKCRRXFKVASHV-UHFFFAOYSA-N
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Description

4-methoxy-N-[2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide is a compound of significant interest in the field of medicinal chemistry. It is known for its potential as a brain-penetrant PET ligand selective for the δ-subunit-containing γ-aminobutyric acid type A receptors (GABA A Rs)

Mechanism of Action

Target of Action

The primary target of this compound is the δ-subunit-containing γ-Aminobutyric Acid Type A Receptors (GABA A Rs) . These receptors are involved in a number of brain diseases .

Mode of Action

The compound interacts with the δ-subunit-containing GABA A Rs, which are primarily found in peri- or extrasynaptic locations where they mediate tonic inhibition . This is distinct from the fast and transient synaptic inhibition .

Biochemical Pathways

The compound affects the γ-Aminobutyric acid (GABA) pathway. GABA is the main inhibitory neurotransmitter in the central nervous system and exerts its major physiological effect via interaction with ionotropic GABA A receptors (GABA A Rs) . The subunit composition of GABA A Rs appears to differ with subcellular localization, which dictates the type of inhibition mediated .

Pharmacokinetics

The compound is synthesized as a candidate radiotracer . It is produced in an automated system and trapped in an acetone solution containing the precursor 4-hydroxy-N-(2-(thiophen-2-yl)- imidazo[1,2-a]pyridin-3-yl)benzamide . The compound’s ADME properties and their impact on bioavailability are yet to be fully understood.

Result of Action

The molecular and cellular effects of the compound’s action are related to its interaction with the δ-subunit-containing GABA A Rs . Aberrant tonic inhibition mediated by α 4/6βδ-containing receptors has been implicated under various pathological conditions and related to discrete brain regions .

Preparation Methods

The synthesis of 4-methoxy-N-[2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide involves several steps. One of the synthetic routes includes the reaction of 4-hydroxy-N-(2-(thiophen-2-yl)-imidazo[1,2-a]pyridin-3-yl)benzamide with [11C]methyl trifluoromethanesulfonate ([11C]MeOTf) in an acetone solution containing 2 N NaOH at room temperature . This method is used to produce the compound labeled with carbon-11 for PET imaging studies.

Chemical Reactions Analysis

4-methoxy-N-[2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-methoxy-N-[2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide has several scientific research applications:

Comparison with Similar Compounds

Similar compounds to 4-methoxy-N-[2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide include other imidazo[1,2-a]pyridine derivatives and benzamide derivatives. These compounds share structural similarities but may differ in their binding affinities, selectivity, and pharmacological effects. For example, other imidazo[1,2-a]pyridine derivatives may target different subunits of GABA A receptors or other receptor types altogether .

Properties

IUPAC Name

4-methoxy-N-(2-thiophen-2-ylimidazo[1,2-a]pyridin-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O2S/c1-24-14-9-7-13(8-10-14)19(23)21-18-17(15-5-4-12-25-15)20-16-6-2-3-11-22(16)18/h2-12H,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYKCRRXFKVASHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=C(N=C3N2C=CC=C3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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